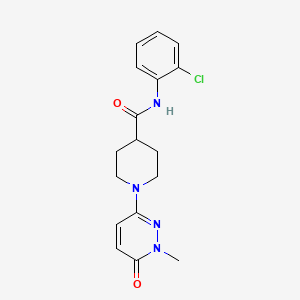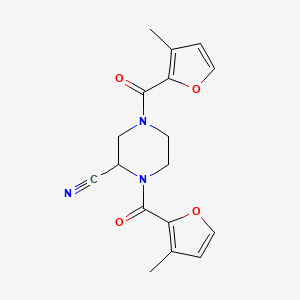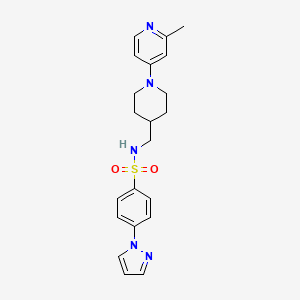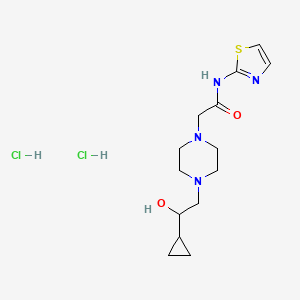![molecular formula C17H23N3O4 B2989373 [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate CAS No. 2224237-02-7](/img/structure/B2989373.png)
[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate is an intriguing compound in the field of organic chemistry. Known for its unique chemical structure, it features a benzoyl group connected to a pyrrolidine ring, with dimethylamino and formyl substituents, further bonded to a carbamate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the benzoyl derivative, involving the acylation of a suitable benzene ring with a formyl group
Industrial Production Methods: In an industrial setting, the production of [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate often involves scalable procedures such as batch or continuous flow synthesis. Optimized reaction conditions like temperature, solvent choice, and catalysts ensure high yield and purity.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions such as:
Oxidation: Transforming the formyl group into a carboxylic acid under strong oxidative conditions.
Reduction: Conversion of the formyl group into an alcohol via reduction.
Substitution: The dimethylamino group can be substituted under certain conditions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizers like potassium permanganate or Jones reagent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Depending on the reactions, major products can include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
科学研究应用
[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate finds applications across multiple scientific disciplines:
Chemistry: Used in the study of reaction mechanisms and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential interaction with biological systems and its role in biochemical assays.
Medicine: Explored for pharmacological properties, especially as potential therapeutic agents.
Industry: Used in the development of materials with specific chemical properties.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its mechanism often involves binding to these targets, altering their activity or function. Pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.
相似化合物的比较
Comparison with Other Compounds
Compared to similar compounds like [1-[4-(Dimethylamino)phenyl]pyrrolidin-3-yl] N,N-dimethylcarbamate and [1-[4-(Methylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate, [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate stands out due to the specific position of its formyl and dimethylamino groups.
Similar Compounds
[1-[4-(Dimethylamino)phenyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
[1-[4-(Methylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
These similarities and differences underscore the compound's unique chemical properties and applications.
Hope this satisfies your curiosity! Anything specific you want to dive deeper into?
属性
IUPAC Name |
[1-[4-(dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-18(2)15-6-5-12(9-13(15)11-21)16(22)20-8-7-14(10-20)24-17(23)19(3)4/h5-6,9,11,14H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLBMYYMDXOBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N2CCC(C2)OC(=O)N(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2989294.png)
![5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989295.png)
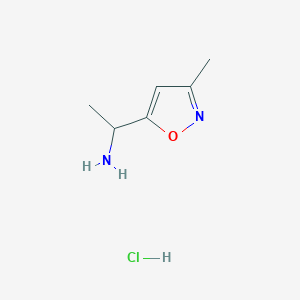
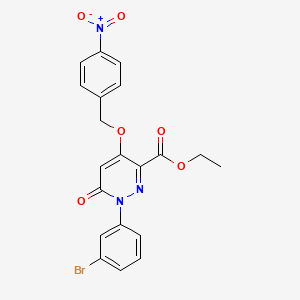
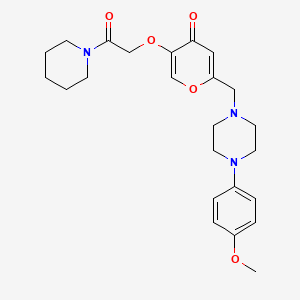
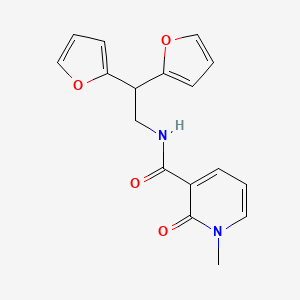
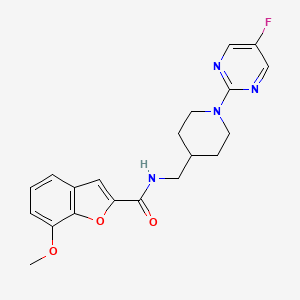
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2989303.png)
![(2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)
